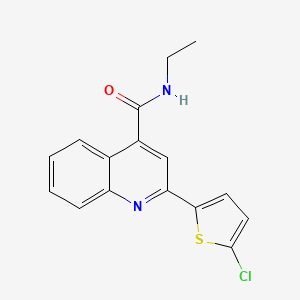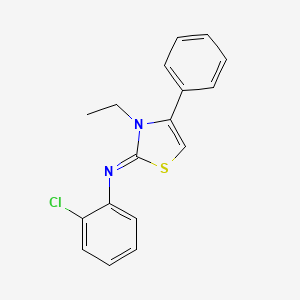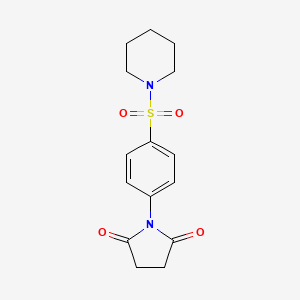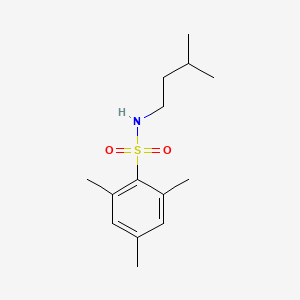
2-(5-chlorothiophen-2-yl)-N-ethylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-chlorothiophen-2-yl)-N-ethylquinoline-4-carboxamide is a heterocyclic compound that features a quinoline core substituted with a 5-chlorothiophen-2-yl group and an N-ethylcarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chlorothiophen-2-yl)-N-ethylquinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the 5-chlorothiophen-2-yl Group: The 5-chlorothiophen-2-yl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 5-chlorothiophene-2-boronic acid and a suitable quinoline derivative.
Formation of the N-ethylcarboxamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for the Skraup synthesis and employing high-throughput screening to identify the most efficient catalysts and reaction conditions for the cross-coupling and amide coupling steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline core or the carboxamide moiety, potentially leading to the formation of amines or alcohols.
Substitution: The chlorothiophene moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
2-(5-chlorothiophen-2-yl)-N-ethylquinoline-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antiviral, antibacterial, and antifungal agent due to its ability to interact with various biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices.
Biological Research: It is used as a probe to study the interactions of quinoline derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-ethylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The thiophene moiety can enhance binding affinity through π-π interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
2-(5-chlorothiophen-2-yl)-1H-benzo[d]imidazol-2-yl)-6,7-dihydrobenzo[d]imidazo[2,1-b]thiazol-8(5H)-ones: These compounds share the chlorothiophene moiety and exhibit antiviral activity.
Thiophene-based Conjugated Polymers: These polymers have similar electronic properties and are used in optoelectronic applications.
Uniqueness
2-(5-chlorothiophen-2-yl)-N-ethylquinoline-4-carboxamide is unique due to its combination of a quinoline core and a chlorothiophene moiety, which imparts distinct electronic and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-ethylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-2-18-16(20)11-9-13(14-7-8-15(17)21-14)19-12-6-4-3-5-10(11)12/h3-9H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSISALRCRWMDLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357813 |
Source


|
| Record name | 2-(5-chlorothiophen-2-yl)-N-ethylquinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5696-18-4 |
Source


|
| Record name | 2-(5-chlorothiophen-2-yl)-N-ethylquinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{4-[(2-Methylpropyl)sulfamoyl]phenyl}propanamide](/img/structure/B5716715.png)

![1-Cyclohexyl-3-[(3,4-dimethoxyphenyl)methyl]urea](/img/structure/B5716731.png)

![N-METHYL-N-[(1-METHYL-1H-13-BENZODIAZOL-2-YL)METHYL]FURAN-2-CARBOXAMIDE](/img/structure/B5716742.png)
![N'-ethyl-N,N-dimethyl-N'-[(4-propan-2-ylphenyl)methyl]ethane-1,2-diamine](/img/structure/B5716755.png)
![3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5716763.png)



![2-[(2,4-dimethylbenzyl)thio]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B5716782.png)

![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5716788.png)

